molecular formula C13H10N2O B8687263 1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one CAS No. 127555-71-9

1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8687263
M. Wt: 210.23 g/mol
InChI Key: ZMHCFHQIMLSPIA-UHFFFAOYSA-N
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Patent
US05278162

Procedure details

The compound was prepared as described by Ting, Kaminski, et al., in "Substituted 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as Potential Antiinflammatory Agents", J. Med. Chem., 1990, 33, 2697-2706 in 55% yield; mp 116.0°-117.0° C.; IR(KBr): 1727 cm-1 (CO); 1H NMR(CDCl3TMS): d 3.73 (s, 2H, CH2 --CO), [7.00 (dd, 1H), 7.39 (dd, 1H), 8.18 (d, 1H), 2,3-subs. Pyr], 7.51 (m, 5H, Phe); mass spec m/e 211 (M+1); Anal calcd for C13H10N2O, MW 210.24: C, 74.27; H, 4.79; N, 13.33. Found: C, 74.11; 4.73; N, 12.92.
[Compound]
Name
Substituted 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][C@H:2]1C(O)=O.N[C@H](C(O)=O)C[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[C:13]1([N:1]2[C:2]3=[N:1][CH:2]=[CH:3][CH:4]=[C:3]3[CH2:4][C:5]2=[O:6])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Substituted 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1[C@@H](CCC1=O)C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C(CC=2C1=NC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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